molecular formula C11H14F3N3 B6428118 2-Methyl-3-(4-(trifluoromethyl)piperidin-1-yl)pyrazine CAS No. 2034478-97-0

2-Methyl-3-(4-(trifluoromethyl)piperidin-1-yl)pyrazine

Cat. No.: B6428118
CAS No.: 2034478-97-0
M. Wt: 245.24 g/mol
InChI Key: HLIMDYCVPZJFCG-UHFFFAOYSA-N
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Description

2-Methyl-3-(4-(trifluoromethyl)piperidin-1-yl)pyrazine is a heterocyclic compound that contains both pyrazine and piperidine moieties. The presence of the trifluoromethyl group on the piperidine ring enhances its chemical stability and biological activity. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-(4-(trifluoromethyl)piperidin-1-yl)pyrazine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale cyclization and coupling reactions using automated reactors and continuous flow systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyrazine ring.

    Reduction: Reduction reactions can occur at the pyrazine ring, converting it to a dihydropyrazine derivative.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the pyrazine ring.

    Reduction: Dihydropyrazine derivatives.

    Substitution: Substituted piperidine derivatives.

Scientific Research Applications

2-Methyl-3-(4-(trifluoromethyl)piperidin-1-yl)pyrazine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-3-(4-(trifluoromethyl)piperidin-1-yl)pyrazine is unique due to the presence of the trifluoromethyl group, which enhances its chemical stability and biological activity compared to other piperidine derivatives.

Properties

IUPAC Name

2-methyl-3-[4-(trifluoromethyl)piperidin-1-yl]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F3N3/c1-8-10(16-5-4-15-8)17-6-2-9(3-7-17)11(12,13)14/h4-5,9H,2-3,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLIMDYCVPZJFCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN=C1N2CCC(CC2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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